molecular formula C7H7ClF3N B13459558 2-(Difluoromethyl)-5-fluoroaniline hydrochloride

2-(Difluoromethyl)-5-fluoroaniline hydrochloride

Cat. No.: B13459558
M. Wt: 197.58 g/mol
InChI Key: SLWCBLOZJFQOLX-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluoroaniline hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both difluoromethyl and fluoro groups attached to an aniline ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride typically involves the introduction of difluoromethyl and fluoro groups onto an aniline ring. One common method involves the reaction of 2,5-difluoroaniline with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the hydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluoroaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5-fluoroaniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The difluoromethyl and fluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-fluoroaniline hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is the presence of both difluoromethyl and fluoro groups on the aniline ring. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H7ClF3N

Molecular Weight

197.58 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoroaniline;hydrochloride

InChI

InChI=1S/C7H6F3N.ClH/c8-4-1-2-5(7(9)10)6(11)3-4;/h1-3,7H,11H2;1H

InChI Key

SLWCBLOZJFQOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)C(F)F.Cl

Origin of Product

United States

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